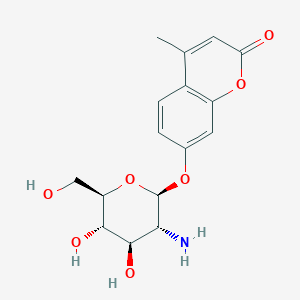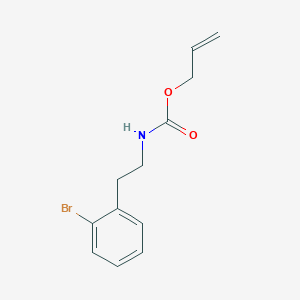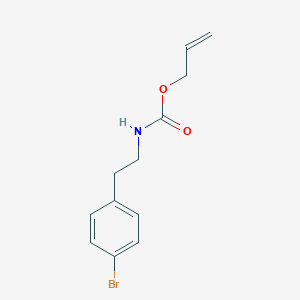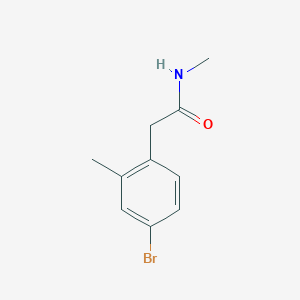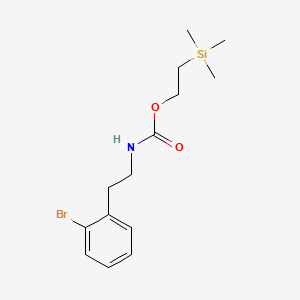
2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a trimethylsilyl group, which imparts distinct chemical behaviors, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate typically involves the reaction of 2-bromophenethylamine with 2-(trimethylsilyl)ethanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenethylcarbamates, while hydrolysis results in the formation of 2-bromophenethylamine and 2-(trimethylsilyl)ethanol.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and protective groups.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protective group, preventing unwanted side reactions during synthesis. Additionally, the bromine atom can participate in electrophilic substitution reactions, facilitating the formation of new chemical bonds. The carbamate linkage can be hydrolyzed to release the active amine and alcohol, which can then interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethyl 2-bromophenethylcarbamate can be compared with other similar compounds, such as:
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: This compound is used in esterification reactions and has similar protective group properties.
2-(Trimethylsilyl)ethyl glycosides: These compounds are used in carbohydrate chemistry and share the trimethylsilyl group, which imparts similar reactivity.
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate: This is a structural isomer with the bromine atom in a different position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-trimethylsilylethyl N-[2-(2-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2Si/c1-19(2,3)11-10-18-14(17)16-9-8-12-6-4-5-7-13(12)15/h4-7H,8-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEUURSPCIZKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-](/img/structure/B8262872.png)
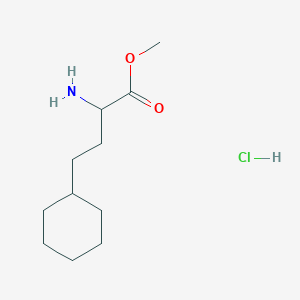
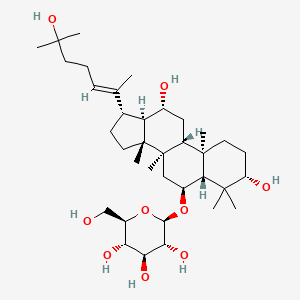
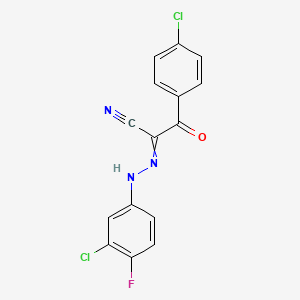
![1-[[Amino(methylsulfanyl)methylidene]amino]ethylidene-dimethylazanium;iodide](/img/structure/B8262892.png)
![[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride](/img/structure/B8262901.png)
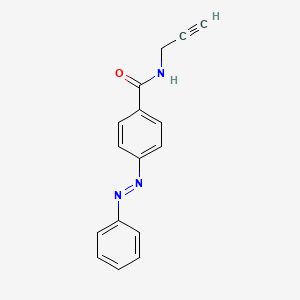
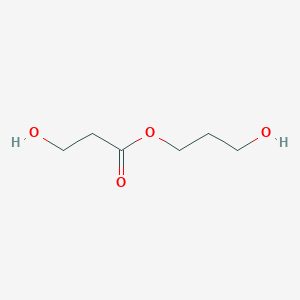
![[(2R,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8262926.png)
